molecular formula C22H25FN4O2 B8804215 5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-(2-pyrrolidin-1-ylethyl)-1H-pyrrole-3-carboxamide

5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-(2-pyrrolidin-1-ylethyl)-1H-pyrrole-3-carboxamide

Cat. No.: B8804215
M. Wt: 396.5 g/mol
InChI Key: SRSGVKWWVXWSJT-UHFFFAOYSA-N
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Description

5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-(2-pyrrolidin-1-ylethyl)-1H-pyrrole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a fluorinated indole moiety with a pyrrole carboxylic acid derivative, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-(2-pyrrolidin-1-ylethyl)-1H-pyrrole-3-carboxamide typically involves multiple steps, starting with the preparation of the indole and pyrrole intermediates. The key steps include:

    Fluorination: Introduction of the fluorine atom into the indole ring.

    Condensation: Formation of the indole-pyrrole linkage through a condensation reaction.

    Amidation: Introduction of the pyrrolidin-1-yl-ethyl amide group.

These reactions are usually carried out under controlled conditions, such as specific temperatures, pH levels, and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-(2-pyrrolidin-1-ylethyl)-1H-pyrrole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of fluorinated indole derivatives and pyrrole carboxylic acids.

Biology

In biological research, the compound’s potential as a bioactive molecule is explored. Its interactions with biological targets, such as enzymes and receptors, are of particular interest.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. Its ability to modulate specific molecular pathways makes it a candidate for drug development.

Industry

In the industrial sector, the compound’s properties are leveraged for the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-(2-pyrrolidin-1-ylethyl)-1H-pyrrole-3-carboxamide involves its interaction with specific molecular targets. The fluorinated indole moiety can bind to enzyme active sites, while the pyrrole carboxylic acid derivative can interact with receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-2-oxo-1,2-dihydro-indole derivatives
  • 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid derivatives
  • Pyrrolidin-1-yl-ethyl amide derivatives

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties. The presence of the fluorinated indole moiety enhances its reactivity and binding affinity, while the pyrrole carboxylic acid derivative contributes to its stability and solubility.

Properties

Molecular Formula

C22H25FN4O2

Molecular Weight

396.5 g/mol

IUPAC Name

5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-N-(2-pyrrolidin-1-ylethyl)-1H-pyrrole-3-carboxamide

InChI

InChI=1S/C22H25FN4O2/c1-13-19(12-17-16-11-15(23)5-6-18(16)26-21(17)28)25-14(2)20(13)22(29)24-7-10-27-8-3-4-9-27/h5-6,11-12,25H,3-4,7-10H2,1-2H3,(H,24,29)(H,26,28)

InChI Key

SRSGVKWWVXWSJT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=C1C(=O)NCCN2CCCC2)C)C=C3C4=C(C=CC(=C4)F)NC3=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Fluoro-1,3-dihydro-indol-2-one was condensed with 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-pyrrolidin-1-yl-ethyl)-amide to give the title compound.
Quantity
0 (± 1) mol
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Name
5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-pyrrolidin-1-yl-ethyl)-amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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